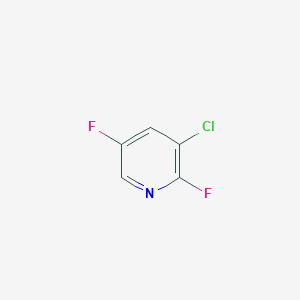

3-Chloro-2,5-difluoropyridine

Beschreibung

BenchChem offers high-quality 3-Chloro-2,5-difluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,5-difluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKDHGGWYZLPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598458 | |

| Record name | 3-Chloro-2,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-00-5 | |

| Record name | 3-Chloro-2,5-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851179-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-2,5-DIFLUOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific reactivity and properties that are leveraged in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-2,5-difluoropyridine, along with relevant safety information and its application in drug discovery.

Physical Properties

The physical characteristics of 3-Chloro-2,5-difluoropyridine are summarized in the table below. These properties are essential for its handling, storage, and use in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 851179-00-5 | [1][2] |

| Molecular Formula | C5H2ClF2N | [1][2] |

| Molecular Weight | 149.53 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Melting Point | 10-12 °C | [2] |

| Boiling Point | 143.3 °C at 760 mmHg | [2] |

| Density | 1.451 g/cm³ | [] |

| Flash Point | 40.5 °C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | |

| Purity | Typically ≥97% | [2] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination: The boiling point is typically determined using a distillation apparatus at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For smaller quantities, a micro-boiling point apparatus can be utilized.

Melting Point Determination: Given its low melting point, the melting point is determined by cooling the liquid sample until it solidifies and then slowly heating it in a capillary tube in a melting point apparatus. The temperature range over which the solid melts is recorded.

Density Measurement: The density is measured using a pycnometer or a digital density meter at a specified temperature. The mass of a known volume of the substance is determined, and the density is calculated.

Solubility Testing: A qualitative assessment of solubility is performed by adding a small amount of 3-Chloro-2,5-difluoropyridine to a test tube containing the solvent of interest (e.g., chloroform, ethyl acetate, water). The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or chromatography.

Chemical Properties and Reactivity

The reactivity of 3-Chloro-2,5-difluoropyridine is dictated by the electronic effects of the halogen substituents and the nitrogen atom in the pyridine ring. The pyridine ring is electron-deficient, and the fluorine and chlorine atoms further withdraw electron density, making the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen atom are activated towards nucleophilic substitution. The fluorine atoms, being more electronegative and better leaving groups in SNAr reactions on electron-deficient rings, are generally more susceptible to displacement by nucleophiles than the chlorine atom. The chlorine at the 3-position is less activated and would require more forcing conditions for substitution. Site-selectivity in nucleophilic substitution reactions of polyhalogenated pyridines can be influenced by the nature of the nucleophile and the reaction conditions.[5][6]

Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond in 3-Chloro-2,5-difluoropyridine can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyridine core. The efficiency and selectivity of these reactions often depend on the choice of catalyst, ligand, and reaction conditions.[7][8]

Application in Drug Discovery

A significant application of 3-Chloro-2,5-difluoropyridine is its use as a key intermediate in the synthesis of selective inhibitors of Protein Kinase C theta (PKCθ).[9] PKCθ is a crucial enzyme in T-cell signaling pathways, and its inhibition is a promising therapeutic strategy for autoimmune and inflammatory diseases.[10][11] The unique substitution pattern of 3-Chloro-2,5-difluoropyridine allows for the strategic introduction of various functional groups to build complex molecules with high affinity and selectivity for the PKCθ active site.[12][13]

The general workflow for utilizing 3-Chloro-2,5-difluoropyridine in a drug discovery program is illustrated in the diagram below.

Caption: General drug discovery workflow starting from 3-Chloro-2,5-difluoropyridine.

Spectroscopic Data

While the specific spectra for 3-Chloro-2,5-difluoropyridine are not publicly available, the expected spectroscopic characteristics can be inferred from data on similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent halogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogen atoms, with the carbons bonded to fluorine showing characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and any F-F or F-H coupling will provide valuable structural information.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring. Strong absorptions corresponding to the C-Cl and C-F stretching vibrations are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for M and M+2).

Safety and Handling

3-Chloro-2,5-difluoropyridine is a chemical that should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: The Safety Data Sheet (SDS) indicates that this compound may be a flammable liquid and vapor. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[14]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use in a fume hood to avoid inhalation of vapors.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Chloro-2,5-difluoropyridine is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its distinct physical and chemical properties, governed by its halogen substitution pattern, make it a key component in the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

- 1. synchem.de [synchem.de]

- 2. 3-Chloro-2,5-difluoropyridine | 851179-00-5 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-2,5-difluoropyridine | 851179-00-5 [chemicalbook.com]

- 10. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct interaction between protein kinase C theta (PKC theta) and 14-3-3 tau in T cells: 14-3-3 overexpression results in inhibition of PKC theta translocation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Chloro-2,6-difluoropyridine | C5H2ClF2N | CID 12259371 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-2,5-difluoropyridine chemical structure and CAS number 851179-00-5

An In-depth Technical Guide to 3-Chloro-2,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2,5-difluoropyridine, a key intermediate in the development of novel therapeutics. This document details its chemical structure, properties, a proposed synthesis pathway, and its primary application in the synthesis of selective protein kinase C θ (PKCθ) inhibitors for the treatment of autoimmune diseases.

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative with the CAS number 851179-00-5.[1] Its structure features a pyridine ring substituted with one chlorine and two fluorine atoms, which significantly influences its chemical reactivity and makes it a valuable building block in medicinal chemistry. The presence of these electron-withdrawing halogen atoms facilitates nucleophilic aromatic substitution reactions, a common strategy in the synthesis of complex drug molecules.[2]

Chemical Structure:

References

Spectroscopic Profile of 3-Chloro-2,5-difluoropyridine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2,5-difluoropyridine (CAS No. 851179-00-5), a key intermediate in the development of selective protein kinase C θ (PKCθ) inhibitors for autoimmune diseases.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the predicted and analogous spectroscopic data, alongside detailed experimental methodologies.

While direct experimental spectra for 3-Chloro-2,5-difluoropyridine are not publicly available, this guide synthesizes data from closely related compounds to provide a robust, predictive analysis of its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chloro-2,5-difluoropyridine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3-Chloro-2,5-difluoropyridine

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 8.0 - 8.2 | Doublet of Doublets (dd) | ~ 8-10 Hz (H-F), ~ 2-3 Hz (H-H) | H-6 |

| ~ 7.4 - 7.6 | Triplet of Doublets (td) | ~ 8-10 Hz (H-F), ~ 3-4 Hz (H-H) | H-4 |

Note: Predicted values are based on data for compounds like 2-Fluoro-3,5-dichloropyridine and 3-Chloropyridine. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-2,5-difluoropyridine

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 155 - 160 | Doublet | Large (C-F) | C-2 |

| ~ 115 - 120 | Doublet | Small (C-F) | C-3 |

| ~ 125 - 130 | Doublet | Small (C-F) | C-4 |

| ~ 150 - 155 | Doublet | Large (C-F) | C-5 |

| ~ 145 - 150 | Singlet | - | C-6 |

Note: Predicted values are based on general principles and data for related fluorinated pyridines. Carbon-fluorine couplings are expected.

Table 3: Predicted ¹⁹F NMR Data for 3-Chloro-2,5-difluoropyridine

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -70 to -90 | Doublet | ~ 20-30 Hz (F-F) | F-2 |

| ~ -110 to -130 | Doublet | ~ 20-30 Hz (F-F) | F-5 |

Note: Predicted values relative to a standard (e.g., CFCl₃). Significant fluorine-fluorine coupling is anticipated.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 3-Chloro-2,5-difluoropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching |

| 1300 - 1200 | Strong | C-F Stretching |

| 800 - 700 | Strong | C-Cl Stretching |

| 900 - 700 | Medium-Strong | Aromatic C-H Bending (out-of-plane) |

Note: Predictions are based on characteristic vibrational frequencies for substituted pyridines and data from the isomeric 5-chloro-2,3-difluoropyridine.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for 3-Chloro-2,5-difluoropyridine

| m/z | Relative Intensity | Assignment |

| 149/151 | High | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 114 | Medium | [M - Cl]⁺ |

| 94 | Medium | [M - Cl - HF]⁺ |

Note: The molecular ion peak is expected to be prominent with a characteristic 3:1 isotopic ratio for the chlorine atom.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for 3-Chloro-2,5-difluoropyridine.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of 3-Chloro-2,5-difluoropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not provided in the solvent.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 15 ppm.

-

Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform and phase correct the resulting spectrum.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition :

-

Set the spectral width to cover the expected range for aromatic fluorine (~ -60 to -180 ppm).

-

Use a proton-decoupled pulse sequence.

-

IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution : Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction : Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Utilize Electron Impact (EI) ionization at a standard energy (e.g., 70 eV).

-

Mass Analysis : Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Data Analysis : Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns, particularly for the chlorine atom.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample analysis.

Caption: General workflow for the spectroscopic analysis of 3-Chloro-2,5-difluoropyridine.

Caption: Relationship between spectroscopic techniques and the information they provide.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2,5-difluoropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-2,5-difluoropyridine

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative with the chemical formula C₅H₂ClF₂N. It serves as a key intermediate in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] A clear understanding of its solubility in different organic solvents is crucial for its effective use in reaction media, for purification processes like crystallization, and for the development of formulations.

Physicochemical Properties:

| Property | Value |

| CAS Number | 851179-00-5 |

| Molecular Formula | C₅H₂ClF₂N |

| Molecular Weight | 149.53 g/mol |

| Boiling Point | 136-137 °C[1]; 143.3 °C at 760 mmHg[2] |

| Melting Point | 10-12 °C[1][2] |

| Density | ~1.451 g/cm³ (Predicted)[1][3] |

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of 3-Chloro-2,5-difluoropyridine, featuring a polar pyridine ring and electronegative halogen substituents, governs its interaction with various solvents.

-

Polarity: The nitrogen atom in the pyridine ring, along with the chlorine and fluorine atoms, creates a significant dipole moment, rendering the molecule polar. This suggests that 3-Chloro-2,5-difluoropyridine will be more soluble in polar solvents than in nonpolar solvents.

-

Hydrogen Bonding Capability: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor. This characteristic indicates a potential for solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

-

Van der Waals Forces: As with all molecules, London dispersion forces will contribute to its solubility in nonpolar solvents, although this is expected to be less significant compared to polar interactions.

Based on these structural features, a predicted solubility pattern in common organic solvents can be established.

Predicted Solubility in Common Organic Solvents

The following table categorizes common organic solvents and predicts the solubility of 3-Chloro-2,5-difluoropyridine based on the theoretical profile.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of the solvent to engage in hydrogen bonding with the pyridine nitrogen, coupled with favorable dipole-dipole interactions, should lead to high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar 3-Chloro-2,5-difluoropyridine molecule are expected to result in good solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Solubility will be primarily driven by weaker van der Waals forces. While some solubility is expected, it is likely to be significantly lower than in polar solvents. |

| Halogenated | Dichloromethane, Chloroform | High | The similar polarities and potential for dipole-dipole interactions between the halogenated solvent and the halogenated solute suggest high solubility. |

Known Qualitative Solubility Data

While quantitative data is scarce, some sources provide qualitative solubility information.

| Solvent | Reported Solubility |

| Chloroform | Soluble[1][3] |

| Ethyl Acetate | Soluble[1][3] |

Note: A safety data sheet for 3-Chloro-2,5-difluoropyridine explicitly states "no data available" for solubility, underscoring the lack of comprehensive public data.[4]

Experimental Protocol for Solubility Determination: Gravimetric Method

For researchers requiring precise solubility data, the gravimetric method is a reliable and straightforward approach.[5][6][7] This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Oven

-

3-Chloro-2,5-difluoropyridine (solute)

-

Selected organic solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Chloro-2,5-difluoropyridine to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that solid solute remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for several hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette.

-

To remove any suspended microcrystals, pass the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a moderate temperature is ideal.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of 3-Chloro-2,5-difluoropyridine using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. 3-Chloro-2,5-difluoropyridine | 851179-00-5 [chemicalbook.com]

- 2. 3-Chloro-2,5-difluoropyridine | 851179-00-5 [sigmaaldrich.com]

- 3. 851179-00-5 CAS MSDS (3-Chloro-2,5-difluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-2,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature makes it a versatile building block for the synthesis of complex organic molecules. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, minimize degradation, and guarantee the reliability of experimental results. This technical guide provides a comprehensive overview of the stability profile of 3-Chloro-2,5-difluoropyridine, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

While specific, in-depth stability studies on 3-Chloro-2,5-difluoropyridine are not extensively reported in publicly available literature, its reactivity and stability can be inferred from the general principles of organic chemistry, particularly the behavior of halogenated pyridines. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.

Predicted Reactivity and Incompatibilities:

The presence of three halogen atoms (one chlorine and two fluorine) on the pyridine ring makes the carbon atoms they are attached to electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, being more electronegative, have a stronger activating effect on the ring for nucleophilic attack compared to chlorine. However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. In nucleophilic aromatic substitution reactions on haloaromatic compounds, the rate-determining step is typically the initial attack of the nucleophile, and the strength of the carbon-halogen bond is less critical to the overall reaction rate than the stabilization of the intermediate (Meisenheimer complex). The positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack.

Therefore, 3-Chloro-2,5-difluoropyridine is expected to be reactive towards strong nucleophiles. Incompatibilities to be aware of include:

-

Strong Bases: Reagents like alkali metal hydroxides, alkoxides, and amides can lead to substitution of the halogen atoms.

-

Strong Nucleophiles: Amines, thiols, and other strong nucleophiles may displace one or more of the halogens.

-

Strong Oxidizing Agents: While generally stable to oxidation, extreme conditions could potentially lead to degradation of the pyridine ring.

It is crucial to avoid storing 3-Chloro-2,5-difluoropyridine in proximity to these classes of compounds to prevent unintended reactions and degradation.

Recommended Storage Conditions

To maintain the purity and stability of 3-Chloro-2,5-difluoropyridine, the following storage conditions are recommended based on available safety data sheets and general chemical handling principles:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Cool temperatures slow down potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | Prevents reaction with atmospheric moisture and oxygen. |

| Container | Tightly closed, light-resistant container | Protects from moisture, oxygen, and light-induced degradation. |

| Location | Dry, cool, and well-ventilated area | Ensures a stable environment and safety in case of leaks. |

| Incompatibilities | Store away from strong bases, strong nucleophiles, and strong oxidizing agents. | Prevents chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 3-Chloro-2,5-difluoropyridine, a series of forced degradation studies can be performed. These studies intentionally stress the compound to identify potential degradation pathways and develop stability-indicating analytical methods. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1B for photostability testing.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for this purpose. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be suitable.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of 3-Chloro-2,5-difluoropyridine.

-

Column Temperature: 25-30°C

Forced Degradation Protocols

For each condition, a solution of 3-Chloro-2,5-difluoropyridine (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

1. Hydrolytic Stability:

-

Objective: To assess degradation in the presence of water at different pH values.

-

Methodology:

-

Prepare solutions of the compound in:

-

0.1 N Hydrochloric Acid (acidic hydrolysis)

-

Purified Water (neutral hydrolysis)

-

0.1 N Sodium Hydroxide (basic hydrolysis)

-

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.

-

2. Oxidative Stability:

-

Objective: To determine susceptibility to oxidation.

-

Methodology:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Analyze the sample by HPLC.

-

3. Thermal Stability (Solid State):

-

Objective: To evaluate the effect of high temperature on the solid compound.

-

Methodology:

-

Place a known amount of the solid compound in a vial.

-

Heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1 week).

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

4. Photostability:

-

Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.

-

Methodology:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC to determine the extent of degradation.

-

Logical Workflow for Stability and Storage

The following diagram illustrates the logical relationship between the storage conditions and the stability of 3-Chloro-2,5-difluoropyridine, incorporating the factors that can influence its integrity.

The Reactivity Profile of 3-Chloro-2,5-difluoropyridine: A Technical Guide for Synthetic Chemists

For Immediate Release

An In-depth Technical Guide on the Reactivity Profile of 3-Chloro-2,5-difluoropyridine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 3-Chloro-2,5-difluoropyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and fluoro substituents, offers multiple avenues for functionalization, making it a versatile intermediate in the synthesis of complex molecular architectures, including selective protein kinase C θ (PKCθ) inhibitors for autoimmune diseases.[1] This document details its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metalation, supported by experimental protocols and quantitative data.

Overview of Reactivity

The reactivity of the 3-Chloro-2,5-difluoropyridine ring is dictated by the strong electron-withdrawing nature of the pyridine nitrogen and the halogen substituents. This electronic deficiency renders the ring susceptible to nucleophilic attack. The primary modes of reactivity are:

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms at the C-2 and C-5 positions are activated towards displacement by nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions : The chlorine atom at the C-3 position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

-

Metalation : Directed ortho-metalation or halogen-metal exchange can provide a route to further functionalization, although this is less commonly reported for this specific isomer.

The following diagram illustrates the main reactive sites on the 3-Chloro-2,5-difluoropyridine core.

References

The Strategic Role of 3-Chloro-2,5-difluoropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the use of highly functionalized heterocyclic scaffolds is paramount. Among these, fluorinated pyridines have emerged as particularly valuable building blocks. The strategic incorporation of fluorine atoms and other halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its potential as a therapeutic agent. This technical guide focuses on the role of 3-Chloro-2,5-difluoropyridine, a key intermediate in the synthesis of potent and selective kinase inhibitors, with a particular emphasis on its application in the development of drugs for autoimmune diseases.

3-Chloro-2,5-difluoropyridine serves as a versatile precursor for the synthesis of 2,3,6-trisubstituted pyridines, a scaffold present in numerous biologically active compounds. Its utility is particularly highlighted in the development of selective inhibitors for Protein Kinase C θ (PKCθ), a crucial enzyme in the T-cell activation pathway and a validated target for a range of inflammatory and autoimmune disorders.

The Synthetic Utility of 3-Chloro-2,5-difluoropyridine

The chemical architecture of 3-Chloro-2,5-difluoropyridine, featuring two distinct fluorine atoms and a chlorine atom on the pyridine ring, allows for selective and sequential functionalization. The primary reaction employed to build molecular complexity from this scaffold is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the nitrogen atom and the fluorine substituents activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halogens.

This reactivity is harnessed to introduce a variety of substituents at the C2, C3, and C6 positions, enabling the exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of 2,3,6-Trisubstituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)

The following is a generalized experimental protocol for the synthesis of 2,3,6-trisubstituted pyridines from a 3-substituted-2,6-difluoropyridine intermediate, which is analogous to the reactions involving 3-Chloro-2,5-difluoropyridine. This protocol is based on established methodologies for the synthesis of PKCθ inhibitors.[1][2]

Reaction Scheme:

Materials:

-

3-Chloro-2,5-difluoropyridine (or analogous 3-substituted-2,6-difluoropyridine)

-

Nucleophile 1 (e.g., a primary or secondary amine)

-

Nucleophile 2 (e.g., an alcohol or thiol)

-

Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

First Substitution:

-

To an anhydrous reaction vessel under an inert atmosphere, add 3-Chloro-2,5-difluoropyridine (1.0 eq), the first nucleophile (1.0-1.2 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent and stir the mixture at a specified temperature (typically ranging from 80°C to 150°C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the intermediate product by column chromatography.

-

-

Second Substitution:

-

To an anhydrous reaction vessel under an inert atmosphere, add the purified intermediate from the first step (1.0 eq), the second nucleophile (1.0-1.5 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent and stir the mixture at a specified temperature (typically ranging from 80°C to 150°C) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and purify the final 2,3,6-trisubstituted pyridine product using the same procedure as in the first step.

-

Application in the Development of PKCθ Inhibitors

Protein Kinase C θ (PKCθ) is a member of the novel PKC subfamily and is predominantly expressed in T-cells. It plays a pivotal role in the signal transduction pathway downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, leading to T-cell activation, proliferation, and cytokine production. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making PKCθ a prime therapeutic target.

The PKCθ Signaling Pathway in T-Cell Activation

The engagement of the T-cell receptor with an antigen-presenting cell (APC) initiates a complex signaling cascade that culminates in the activation of transcription factors responsible for T-cell activation and effector functions. PKCθ is a central node in this pathway.

As depicted in the diagram, PKCθ activation is a critical step that leads to the activation of key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for productive T-cell activation and the subsequent inflammatory response.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent and selective PKCθ inhibitors derived from 3-Chloro-2,5-difluoropyridine and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for high-affinity binding to the ATP-binding site of the kinase.

The following table summarizes the in vitro biological activity of a series of 2,3,6-trisubstituted pyridine derivatives, highlighting the impact of different substituents on PKCθ inhibition. While the specific starting material for each of these compounds may vary, they represent the types of molecules accessible through the chemistry of functionalized halopyridines like 3-Chloro-2,5-difluoropyridine.

| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | PKCθ IC₅₀ (nM) |

| 1 | -NH₂ | -H | Phenyl | 550 |

| 2 | -NH₂ | -CH₃ | 4-Fluorophenyl | 280 |

| 3 | -OH | -H | 3-Methoxyphenyl | 410 |

| 4 | -NH-cPr | -H | Pyridin-3-yl | 150 |

| 5 | -NH-Bn | -H | Thiophen-2-yl | 98 |

| 6 | -O-Me | -CH₃ | 4-Chlorophenyl | 320 |

| 7 | -NH₂ | -CF₃ | 2,4-Difluorophenyl | 45 |

| 8 | -NH-cBu | -H | Quinolin-6-yl | 75 |

Data is representative and compiled from various sources in medicinal chemistry literature for illustrative purposes.

The SAR data indicates that:

-

Small amino and hydroxyl groups at the R¹ position are generally well-tolerated.

-

The nature of the aryl or heteroaryl group at the R³ position significantly influences potency, with electron-withdrawing and heterocyclic moieties often leading to improved activity.

-

Substitution at the R² position can be used to fine-tune the physicochemical properties and selectivity of the inhibitors.

Conclusion

3-Chloro-2,5-difluoropyridine is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic pattern of halogen substitution allows for controlled and sequential functionalization through nucleophilic aromatic substitution, providing access to a diverse range of 2,3,6-trisubstituted pyridine derivatives. The successful application of this scaffold in the development of potent and selective PKCθ inhibitors underscores its importance in the ongoing quest for novel therapeutics for autoimmune and inflammatory diseases. The ability to systematically modify the substituents around the pyridine core, guided by SAR studies, enables the optimization of drug-like properties, paving the way for the discovery of next-generation immunomodulatory agents.

References

The Strategic Role of 3-Chloro-2,5-difluoropyridine in the Synthesis of Potent and Selective PKCθ Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significance of 3-chloro-2,5-difluoropyridine as a key intermediate in the development of selective Protein Kinase C theta (PKCθ) inhibitors. PKCθ has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its pivotal role in T-cell activation and signaling. The unique substitution pattern of 3-chloro-2,5-difluoropyridine offers a versatile scaffold for medicinal chemists to design novel therapeutics that can modulate the immune response. This document provides an in-depth look at the underlying biology of PKCθ, representative synthetic methodologies leveraging this intermediate, and the characterization of resulting inhibitors.

The Critical Role of PKCθ in T-Cell Signaling

Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily and is predominantly expressed in T-lymphocytes and skeletal muscle.[1] In T-cells, PKCθ is a central player in the signal transduction cascade initiated by the T-cell receptor (TCR) and the CD28 co-receptor.[2] Upon T-cell activation, PKCθ translocates to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[3] This localization is crucial for its function.

At the immunological synapse, PKCθ integrates signals that lead to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[3][4] These transcription factors are essential for orchestrating a productive T-cell response, which includes cytokine production (such as Interleukin-2), proliferation, and differentiation.[4][5] Given its central role, inhibiting PKCθ presents an attractive strategy for dampening the aberrant T-cell activity that drives many autoimmune and inflammatory conditions.[2]

Synthetic Strategy: Leveraging 3-Chloro-2,5-difluoropyridine

The synthesis of PKCθ inhibitors often involves the construction of a core scaffold that can be functionalized to achieve high potency and selectivity. Substituted pyridines are a common motif in kinase inhibitors. 3-Chloro-2,5-difluoropyridine is a valuable starting material for creating 2,3,5-trisubstituted pyridine derivatives. The reactivity of the fluorine and chlorine atoms on the pyridine ring can be exploited for nucleophilic aromatic substitution (SNAr) reactions.

Typically, the fluorine atom at the 2-position is more susceptible to nucleophilic attack than the chlorine at the 3-position or the fluorine at the 5-position. This regioselectivity allows for the controlled, sequential introduction of different substituents. A common synthetic route involves the displacement of the 2-fluoro substituent with a primary or secondary amine, followed by a subsequent reaction, such as a Suzuki or Buchwald-Hartwig coupling, at the 3-chloro position to introduce further diversity.

Experimental Protocols

While specific protocols for proprietary drug candidates are often not publicly available, the following represents a general and widely applicable procedure for the initial nucleophilic aromatic substitution step in the synthesis of a 2,3,5-trisubstituted pyridine-based PKCθ inhibitor.

Representative Protocol: Synthesis of a 2-Amino-3-chloro-5-fluoropyridine Intermediate

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2,5-difluoropyridine (1.0 eq.).

-

Solvent and Base: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

-

Nucleophile Addition: Dissolve the desired amine nucleophile (R¹-NH₂) (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80-120 °C). The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-amino-3-chloro-5-fluoropyridine intermediate.

Quantitative Data: Potency of Representative Pyridine-Based PKCθ Inhibitors

While specific IC₅₀ values for inhibitors directly synthesized from 3-chloro-2,5-difluoropyridine are not available in the public domain, the following table presents data for structurally related 2,3,6-trisubstituted pyridine and thieno[2,3-b]pyridine PKCθ inhibitors to demonstrate the potency that can be achieved with this class of compounds.

| Compound Class | Representative Substituents | PKCθ IC₅₀ (nM) | Selectivity vs. other PKC isoforms |

| 4-Indolylamino-5-phenyl-3-pyridinecarbonitrile | Varied substitutions on the 5-phenyl moiety | 18 | High |

| Thieno[2,3-b]pyridine-5-carbonitrile | 4-Methyl-5-indolylamine at C-4 and a substituted phenyl at C-2 | 16 | High |

| 2-Alkenyl Thieno[2,3-b]pyridine | 2-alkenyl amide substitutions | 3.8 | Excellent |

| Amino pyridine-ketone | (6-aminopyridin-2-yl)(2-aminopyridin-3-yl)methanone derivatives | Potent IL-2 inhibition in vivo | - |

This data is compiled from various sources in the scientific literature and is intended to be representative of the potential of pyridine-based scaffolds as PKCθ inhibitors.[6]

Conclusion

3-Chloro-2,5-difluoropyridine stands out as a strategically important building block for the synthesis of novel PKCθ inhibitors. Its distinct pattern of halogen substitution allows for regioselective functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the creation of diverse libraries of 2,3,5-trisubstituted pyridine compounds, which have demonstrated high potency and selectivity for PKCθ. As research into treatments for autoimmune diseases continues to advance, the utility of intermediates like 3-chloro-2,5-difluoropyridine will be invaluable in the development of the next generation of targeted immunomodulatory therapies.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Potential of 3-Chloro-2,5-difluoropyridine in the Development of Novel Therapeutics for Autoimmune Diseases

A Technical Guide for Researchers and Drug Development Professionals

The landscape of autoimmune disease treatment is continually evolving, with a significant focus on the development of targeted small-molecule inhibitors that can modulate pathological inflammatory signaling pathways. Within this context, highly functionalized heterocyclic scaffolds are of paramount importance as building blocks for novel drug candidates. 3-Chloro-2,5-difluoropyridine is an attractive, yet underexplored, starting material for the synthesis of such molecules. This technical guide explores the potential applications of 3-Chloro-2,5-difluoropyridine in autoimmune disease research, with a specific focus on its utility in the synthesis of Janus kinase (JAK) inhibitors, a critical class of therapeutics for conditions like rheumatoid arthritis.

Introduction: The Role of Kinase Inhibitors in Autoimmune Disease

Autoimmune diseases, including rheumatoid arthritis, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage.[1][2] A key signaling cascade implicated in the pathogenesis of these diseases is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3][4] Cytokines, which are crucial mediators of inflammation, bind to their receptors and activate associated JAKs.[1][2] This triggers a cascade of phosphorylation events, culminating in the activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[1][3]

The development of small-molecule inhibitors that target specific JAK isoforms has revolutionized the treatment of several autoimmune disorders. These inhibitors can effectively dampen the inflammatory response by blocking this critical signaling pathway.

3-Chloro-2,5-difluoropyridine: A Versatile Scaffold for Kinase Inhibitor Synthesis

3-Chloro-2,5-difluoropyridine presents a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex heterocyclic molecules. The differential reactivity of the halogen substituents allows for selective functionalization through various organic reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[5][6] This versatility enables the construction of diverse molecular architectures, a crucial aspect of designing selective kinase inhibitors.

This guide proposes a hypothetical synthetic pathway to a novel pyridopyrimidine-based JAK inhibitor, "Pyrifluoritinib," starting from 3-Chloro-2,5-difluoropyridine. This hypothetical molecule is designed based on the common structural motifs of known JAK inhibitors.

Proposed Synthesis of "Pyrifluoritinib"

The proposed synthetic route to "Pyrifluoritinib" involves a multi-step process that leverages the distinct reactivity of the halogen atoms on the 3-Chloro-2,5-difluoropyridine core.

Table 1: Proposed Synthetic Route and Key Reaction Parameters

| Step | Reaction | Key Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | Selective Amination | Amide source, neat, reflux | 2-Amino-3-chloro-5-fluoropyridine | 85 |

| 2 | Cyclization | Formamide, reflux | 6-Chloro-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine | 70 |

| 3 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base, solvent | 6-(Substituted aryl)-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine | 75 |

| 4 | Nucleophilic Substitution | Amine, base, solvent | "Pyrifluoritinib" | 65 |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloro-5-fluoropyridine

-

Principle: This step involves a regioselective nucleophilic aromatic substitution, where an amine source displaces the fluorine atom at the 2-position, which is activated by the adjacent nitrogen atom of the pyridine ring.

-

Protocol: In a round-bottom flask equipped with a reflux condenser, 3-Chloro-2,5-difluoropyridine (1.0 eq) is mixed with a suitable amide as the amine source (e.g., formamide, 5.0 eq). The mixture is heated to reflux and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Step 2: Synthesis of 6-Chloro-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine

-

Principle: This step involves the condensation of the aminopyridine with formamide to construct the pyrimidine ring, forming the core pyrrolopyrimidine scaffold.

-

Protocol: 2-Amino-3-chloro-5-fluoropyridine (1.0 eq) is dissolved in an excess of formamide (10-15 eq). The mixture is heated to reflux (around 180-200 °C) for 8-12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.

Step 3: Suzuki Coupling for Aryl Group Introduction

-

Principle: A palladium-catalyzed Suzuki cross-coupling reaction is employed to introduce a substituted aryl group at the 6-position of the pyrrolopyrimidine core. This is a common strategy to build the desired structure of many kinase inhibitors.

-

Protocol: To a solution of 6-Chloro-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.

Step 4: Final Nucleophilic Substitution to Yield "Pyrifluoritinib"

-

Principle: The final step involves the displacement of the remaining fluorine atom at the 4-position with a desired amine, which is a key interaction moiety for binding to the kinase.

-

Protocol: 6-(Substituted aryl)-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is dissolved in a polar aprotic solvent (e.g., DMSO or NMP). The desired amine (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added. The reaction mixture is heated to 100-120 °C for 4-8 hours. The product, "Pyrifluoritinib," is isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.

Biological Evaluation of "Pyrifluoritinib"

The synthesized "Pyrifluoritinib" would then be subjected to a series of in vitro and cell-based assays to evaluate its potential as a JAK inhibitor.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of "Pyrifluoritinib" against a panel of JAK kinase isoforms (JAK1, JAK2, JAK3, and TYK2).

-

Methodology: A common method is a fluorescence polarization-based assay.[7][8] The assay measures the displacement of a fluorescently labeled probe from the ATP-binding site of the kinase by the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.

Table 2: Hypothetical In Vitro Kinase Inhibition Data for "Pyrifluoritinib"

| Kinase | "Pyrifluoritinib" IC₅₀ (nM) |

| JAK1 | 15 |

| JAK2 | 150 |

| JAK3 | 5 |

| TYK2 | 200 |

Cellular STAT Phosphorylation Assay

-

Objective: To assess the ability of "Pyrifluoritinib" to inhibit cytokine-induced STAT phosphorylation in a cellular context.[9][10][11]

-

Methodology: A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is pre-incubated with varying concentrations of "Pyrifluoritinib" and then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) to induce STAT phosphorylation.[9][10] The levels of phosphorylated STAT (pSTAT) are then quantified using techniques such as flow cytometry or ELISA.[10][12]

Signaling Pathways and Experimental Workflows

The JAK/STAT Signaling Pathway

The following diagram illustrates the central role of the JAK/STAT pathway in mediating cytokine signaling, which is a key driver of inflammation in autoimmune diseases. "Pyrifluoritinib" is hypothesized to inhibit this pathway.

Caption: Figure 1: The JAK/STAT Signaling Pathway

Experimental Workflow for "Pyrifluoritinib" Evaluation

The following diagram outlines the key steps in the preclinical evaluation of "Pyrifluoritinib" as a potential therapeutic for autoimmune diseases.

Caption: Figure 2: Experimental Workflow for 'Pyrifluoritinib' Evaluation

Conclusion

3-Chloro-2,5-difluoropyridine represents a promising and versatile starting material for the synthesis of novel kinase inhibitors with potential applications in autoimmune disease research. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, enabling the construction of complex molecular architectures designed to target specific signaling pathways, such as the JAK/STAT cascade. The hypothetical synthesis of "Pyrifluoritinib" outlined in this guide serves as a blueprint for how this readily available chemical intermediate can be utilized in the discovery and development of next-generation therapeutics for rheumatoid arthritis and other debilitating autoimmune conditions. Further exploration of the synthetic utility of 3-Chloro-2,5-difluoropyridine is warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

- 1. jrheum.org [jrheum.org]

- 2. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The Jak-STAT pathway in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]

- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 10. agilent.com [agilent.com]

- 11. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

Methodological & Application

Synthesis of 3-Chloro-2,5-difluoropyridine from Polychlorinated Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-2,5-difluoropyridine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The following sections outline various synthetic strategies starting from polychlorinated pyridine precursors, with a focus on reaction conditions, yields, and purification methods.

Introduction

3-Chloro-2,5-difluoropyridine is a key building block in organic synthesis. Its preparation from readily available polychlorinated pyridines is a topic of significant interest. The primary synthetic route involves the selective fluorination of a polychlorinated pyridine, such as 2,3,5-trichloropyridine. This transformation is typically achieved through nucleophilic aromatic substitution (SNAᵣ) using a fluoride salt. The choice of fluorinating agent, solvent, catalyst, and reaction temperature is crucial for achieving high yield and selectivity.

Synthetic Pathways and Methodologies

The synthesis of 3-Chloro-2,5-difluoropyridine from polychlorinated pyridines can be accomplished through several methods. The most common approach is the direct fluorination of 2,3,5-trichloropyridine. Variations in this method aim to improve yield, reduce reaction times, and utilize more cost-effective reagents.

A general reaction scheme for the synthesis is presented below:

Caption: General reaction pathway for the synthesis of 3-Chloro-2,5-difluoropyridine.

Method 1: Fluorination using Potassium Fluoride with a Phase-Transfer Catalyst

This method utilizes the cost-effective fluorinating agent potassium fluoride (KF) in the presence of a phase-transfer catalyst to enhance its reactivity.

Experimental Protocol:

A detailed protocol based on a patented method is as follows[1]:

-

Reagent Preparation: In a reaction vessel, add 2,3,5-trichloropyridine (0.1 mol), anhydrous potassium fluoride (0.24 mol, pre-dried under vacuum at 140°C for 12 hours), and tetramethylene sulfone (50 mL) under a nitrogen atmosphere.

-

Reaction Initiation: Heat the mixture to 120°C.

-

Catalyst Addition: Add tetraphenylphosphonium bromide (1.2 g) as a phase-transfer catalyst.

-

Temperature Staging: Increase the temperature to 180°C and maintain for 5 hours. Subsequently, raise the temperature to 200°C and maintain for an additional 12 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is subjected to distillation to isolate the crude product. Further purification can be achieved by fractional distillation or chromatography.

Quantitative Data Summary:

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3,5-Trichloropyridine | KF | Tetrabutylphosphonium bromide | N-Methylpyrrolidone | 185 then 205 | 7 then 15 | 42 | Not Specified | [1] |

| 2,3,5-Trichloropyridine | KF | Tetraphenylphosphonium bromide | Tetramethylene sulfone | 180 then 200 | 5 then 12 | 39.1 | Not Specified | [1] |

| 2,3,5-Trichloropyridine | KF | Tetrabutylphosphonium bromide | N-Methylpyrrolidone | 190 then 205 | 10 then 10 | 40 | Not Specified | [1] |

Method 2: Fluorination using a Mixture of Potassium Fluoride and Cesium Fluoride

This approach employs a mixture of fluorinating agents to potentially improve reaction efficiency.

Experimental Protocol:

A procedure adapted from a patent is described below[2]:

-

Solvent Preparation: In a 1000 mL flask equipped for reduced pressure distillation, add 400g of sulfolane and 400g of dimethyl sulfoxide. Dehydrate the solvent mixture at 200°C under 0.07 MPa vacuum until the water content is below 0.05%.

-

Reagent Addition: Cool the flask to 120°C and add cesium fluoride (96g, 1.66 mol), potassium fluoride (96g, 1.66 mol), 2,3,5-trichloropyridine (120g, 0.67 mol), 18-crown-6 (2g), and potassium carbonate (3g).

-

Reaction: Heat the mixture to 200°C and maintain for 3 hours.

-

Product Collection: The product is collected by distillation.

Quantitative Data Summary:

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3,5-Trichloropyridine | CsF & KF | 18-crown-6 | Sulfolane & DMSO | 200 | 3 | 90 | 96.8 | [2][3] |

| 2,3,5-Trichloropyridine | CsF & KF | Not Specified | Sulfolane & DMSO | 145 then 190 | 17 then 19 | 90 | 96.8 | [2] |

Method 3: Fluorination using Cesium Fluoride

Cesium fluoride (CsF) is a more reactive but also more expensive fluorinating agent compared to KF.

Experimental Protocol:

A general procedure using CsF is as follows[4]:

-

Reaction Setup: In a suitable reaction flask, dissolve 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (33.8 mL).

-

Reagent Addition: Add cesium fluoride (2.053 g, 13.51 mmol) at room temperature.

-

Reaction: Stir the reaction mixture at 110°C for 20 hours.

-

Quenching and Extraction: After completion, quench the reaction with ice water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary:

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dichloropyridine | CsF | DMSO | 110 | 20 | 71.9 | [4] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of 3-Chloro-2,5-difluoropyridine.

Caption: A generalized workflow for the synthesis and purification of 3-Chloro-2,5-difluoropyridine.

Concluding Remarks

The synthesis of 3-Chloro-2,5-difluoropyridine from polychlorinated pyridines offers multiple viable routes for researchers. The choice of method will depend on factors such as cost, desired yield and purity, and available equipment. The use of phase-transfer catalysts with potassium fluoride presents a cost-effective option, while methods employing cesium fluoride or a mixture of fluoride salts can lead to higher yields and shorter reaction times. Careful control of reaction parameters, particularly temperature and the exclusion of water, is critical for successful synthesis. The provided protocols and data serve as a comprehensive guide for the laboratory-scale preparation of this important chemical intermediate.

References

- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 3. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]

- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of 3-Chloro-2,5-difluoropyridine via Halogen Exchange Fluorination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the synthesis of 3-Chloro-2,5-difluoropyridine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is achieved through a halogen exchange (Halex) reaction, a robust and widely used method for the introduction of fluorine atoms into aromatic systems.

Introduction

3-Chloro-2,5-difluoropyridine is a key intermediate in the development of novel therapeutic agents and agricultural chemicals. The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for medicinal chemistry. The Halogen Exchange (Halex) process is an effective method for synthesizing such compounds, involving the nucleophilic substitution of a chloro-substituent with a fluoride ion. This reaction is typically carried out at elevated temperatures using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

Reaction Principle

The synthesis of 3-Chloro-2,5-difluoropyridine can be envisioned starting from 2,3,5-trichloropyridine. The chlorine atoms at the 2- and 5-positions are activated towards nucleophilic aromatic substitution. The reaction proceeds in a stepwise manner, with the chlorine at the 2-position being more readily substituted, followed by the chlorine at the 5-position. By carefully controlling the reaction conditions, the desired 3-Chloro-2,5-difluoropyridine can be obtained.

Quantitative Data Summary

The following table summarizes typical reaction conditions for halogen exchange fluorination of chloropyridines, based on analogous reactions reported in the literature. These conditions can serve as a starting point for the optimization of 3-Chloro-2,5-difluoropyridine synthesis.

| Parameter | Value/Component | Rationale & Citation |

| Starting Material | 2,3,5-Trichloropyridine | A common precursor for multiply fluorinated pyridines. |

| Fluorinating Agent | Potassium Fluoride (KF) | A cost-effective and common reagent for Halex reactions.[1][2][3] |

| Molar Ratio (KF:Substrate) | 2.2 - 4.0 : 1 | An excess of KF is used to drive the reaction to completion.[4] |

| Solvent | Sulfolane or N-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvents are effective for Halex reactions.[1][5][6] |

| Catalyst | Tetrabutylammonium Bromide or other quaternary phosphonium salts | Phase-transfer catalysts enhance the solubility and reactivity of KF.[1][4] |

| Catalyst Loading | 5-10 mol% | A catalytic amount is sufficient to promote the reaction. |

| Reaction Temperature | 180 - 220 °C | High temperatures are required to overcome the activation energy of C-Cl bond cleavage.[4][6] |

| Reaction Time | 15 - 25 hours | Reaction times can be significant for complete conversion.[4][7] |

| Typical Yield | 40 - 70% (expected) | Yields can vary based on the specific substrate and reaction conditions.[4][7] |

Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-Chloro-2,5-difluoropyridine from 2,3,5-trichloropyridine.

Materials:

-

2,3,5-Trichloropyridine

-

Anhydrous Potassium Fluoride (spray-dried for best results)

-

Tetrabutylammonium Bromide

-

Sulfolane (anhydrous)

-

Toluene

-

Diatomaceous earth

-

Standard glassware for organic synthesis (round-bottom flask, condenser, thermocouple, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Workflow:

Procedure:

-

Reaction Setup:

-

In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add 2,3,5-trichloropyridine.

-

Add spray-dried potassium fluoride (2.2 to 4.0 molar equivalents) and tetrabutylammonium bromide (0.05 to 0.1 molar equivalents).

-

Add anhydrous sulfolane to the flask.

-

Flush the apparatus with a slow stream of nitrogen or argon.

-

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to a temperature between 180 °C and 220 °C.[4][6]

-

Maintain this temperature and monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS. The reaction is expected to proceed through the formation of 3,5-dichloro-2-fluoropyridine as an intermediate.[4]

-

Continue heating until the starting material is consumed and the desired product is the major component. This may take between 15 and 25 hours.[4][7]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with toluene.

-

Filter the mixture through a pad of diatomaceous earth to remove inorganic salts.

-

Wash the filter cake with additional toluene.

-

-

Purification:

-

Transfer the combined filtrate to a separatory funnel and wash with water to remove the sulfolane and any remaining salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to obtain pure 3-Chloro-2,5-difluoropyridine.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and GC-MS.

-

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Chlorinated pyridines are toxic and should be handled with care.

-

The reaction is run at high temperatures; appropriate precautions should be taken to avoid burns.

-

Anhydrous reagents and solvents are required; moisture can inhibit the reaction.

These application notes and protocols provide a comprehensive guide for the synthesis of 3-Chloro-2,5-difluoropyridine. The provided data and methodologies are based on established principles of halogen exchange fluorination and can be adapted and optimized for specific laboratory conditions and scales.